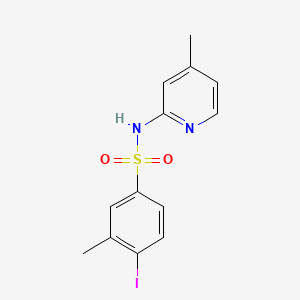![molecular formula C14H16N4S B13370359 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370359.png)
8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has gained attention in medicinal and organic chemistry due to its unique structure and potential biological activities. The compound features a triazinoindole core, which is known for its wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under controlled conditions, often involving heating at 80°C for approximately 10 minutes, followed by cooling to room temperature and addition to crushed ice .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazinoindole core allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazinoindole derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to bind to iron ions, which plays a crucial role in its biological activity. For example, it selectively binds to ferrous ions, leading to the inhibition of cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline: Another compound with a similar structure, known for its DNA intercalating properties and antiviral activity.
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Lacks the tert-butyl group but shares the triazinoindole core, exhibiting similar biological activities.
Uniqueness
The presence of the tert-butyl group in 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its lipophilicity and biological activity compared to its analogs. This modification improves its ability to penetrate cell membranes and interact with intracellular targets, making it a more potent compound for therapeutic applications .
Properties
Molecular Formula |
C14H16N4S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
8-tert-butyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C14H16N4S/c1-14(2,3)8-5-6-10-9(7-8)11-12(18(10)4)15-13(19)17-16-11/h5-7H,1-4H3,(H,15,17,19) |
InChI Key |
QNRRHYORCKXBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370278.png)
![2-[(4-hydroxy-2-methylpyridin-3-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B13370280.png)

![Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B13370290.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(4-fluorophenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370293.png)
![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13370300.png)
![6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid](/img/structure/B13370315.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13370317.png)
![N-[4-(5-{1-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetraazol-1-yl)phenyl]acetamide](/img/structure/B13370321.png)
![N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13370327.png)
![3,6-Bis(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370330.png)

![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370363.png)
